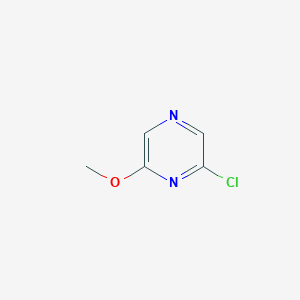

2-Chloro-6-methoxypyrazine

Description

BenchChem offers high-quality 2-Chloro-6-methoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSSFRJLOZQOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452021 | |

| Record name | 2-Chloro-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-30-8 | |

| Record name | 2-Chloro-6-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methoxypyrazine chemical properties and structure

Technical Guide: 2-Chloro-6-methoxypyrazine in Medicinal Chemistry & Material Science

Executive Summary

2-Chloro-6-methoxypyrazine (CAS: 33332-30-8) is a bifunctional pyrazine scaffold characterized by the presence of an electrophilic chlorine atom and an electron-donating methoxy group positioned meta to each other (2,6-substitution pattern). This specific arrangement creates a unique "push-pull" electronic environment, making the molecule a versatile intermediate in the synthesis of energetic materials (such as LLM-105) and pharmaceutical agents (kinase inhibitors). Its reactivity is defined by highly regioselective nucleophilic aromatic substitutions (

Part 1: Structural & Physical Characterization

The 2,6-disubstitution pattern breaks the symmetry of the pyrazine ring, differentiating the C3 and C5 protons. The methoxy group (

Table 1: Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 2-Chloro-6-methoxypyrazine | |

| CAS Number | 33332-30-8 | Distinct from 2-chloro-6-methoxypyridine (17228-64-7) |

| Molecular Formula | ||

| Molecular Weight | 144.56 g/mol | |

| Physical State | Low-melting solid or oil | Often observed as a white oil at RT |

| Melting Point | ~25–30 °C | Sublimes upon standing |

| Solubility | DCM, MeOH, EtOAc | Poorly soluble in water |

| Key NMR Signal | Ring protons (C3-H, C5-H) |

Handling Warning: Due to its high vapor pressure and tendency to sublime, 2-chloro-6-methoxypyrazine should be stored cold (2–8°C) in tightly sealed vessels to prevent mass loss and cross-contamination.

Part 2: Synthetic Routes

The industrial standard for synthesizing 2-chloro-6-methoxypyrazine involves the controlled desymmetrization of 2,6-dichloropyrazine via nucleophilic aromatic substitution.

Protocol 1: Monomethoxylation of 2,6-Dichloropyrazine

Rationale: The reaction utilizes stoichiometry to prevent the formation of the 2,6-dimethoxy byproduct. The first chloride displacement deactivates the ring slightly toward the second attack, aiding selectivity.

Reagents:

-

2,6-Dichloropyrazine (1.0 equiv)

-

Sodium Methoxide (NaOMe) (1.05 equiv)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,6-dichloropyrazine in anhydrous methanol under an inert atmosphere (

). -

Addition: Add NaOMe solution (25-30% in MeOH) dropwise at room temperature. Critical: Rapid addition may lead to local excesses and bis-substitution.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 6 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

-

Quench: Cool the mixture to room temperature and pour into a 5-fold excess of ice water.

-

Isolation: The product often precipitates or oils out.

-

Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Part 3: Chemical Reactivity & Functionalization[1][5]

The utility of 2-chloro-6-methoxypyrazine lies in its ability to undergo orthogonal functionalization. The chlorine atom is activated for cross-coupling, while the methoxy group directs lithiation.

Reactivity Diagram

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C2-chloride is an excellent electrophile for Suzuki coupling, enabling the attachment of aryl or heteroaryl groups.

Protocol 2: C2-Arylation

-

Substrates: 2-Chloro-6-methoxypyrazine (1.0 eq), Arylboronic acid (1.2 eq).

-

Catalyst:

(2 mol%) / -

Base/Solvent:

(2.0 eq) in Dioxane/Water (4:1). -

Conditions: Heat at 85–100°C for 2–4 hours under Argon.

-

Mechanism: Oxidative addition of Pd(0) into the C-Cl bond is facilitated by the electron-deficient pyrazine ring, followed by transmetallation and reductive elimination.

Regioselective Lithiation (Directed Ortho-Metalation)

Lithiation of 2-chloro-6-methoxypyrazine is highly regioselective.

-

Regioselectivity: The lithiation occurs predominantly at C5 (adjacent to the methoxy group).

-

Reasoning: The methoxy group coordinates the lithium cation (Coordination Induced Proximity Effect), directing the base to the ortho-proton. The C3 position (adjacent to Cl) is less favored due to steric repulsion and lack of coordinating ability compared to oxygen.

-

Reagent: Lithium 2,2,6,6-tetramethylpiperidide (Li-TMP) is preferred over LDA to avoid nucleophilic attack on the pyrazine ring.

Part 4: Medicinal Chemistry & Material Applications[4][5][6][7]

Pathway to Energetic Materials (LLM-105)

2-Chloro-6-methoxypyrazine is a strategic precursor for LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide), an insensitive high-explosive.

Drug Discovery: Kinase Inhibition

In medicinal chemistry, the 2-methoxy-6-arylpyrazine motif is a bioisostere for pyridine and pyrimidine scaffolds found in kinase inhibitors (e.g., LRRK2, JAK).

-

Design Strategy: The methoxy group functions as a hydrogen bond acceptor for the hinge region of kinases, while the aryl group (introduced via Suzuki coupling at C2) occupies the hydrophobic pocket.

-

Case Study: LRRK2 inhibitors for Parkinson's disease often utilize the pyrazine core to fine-tune blood-brain barrier (BBB) permeability, where the lipophilic chlorine/methoxy balance is critical.

References

-

Synthesis and Properties of LLM-105

- Title: Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105).

- Source: OSTI.

-

URL:[Link]

-

Suzuki Coupling of Chloropyrazines

- Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogen

- Source: PMC (N

-

URL:[Link]

-

Regioselectivity in Lithiation

-

Chemical Identity and CAS Verification

- Medicinal Chemistry Applications (LRRK2)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. osti.gov [osti.gov]

- 4. US20140005183A1 - Novel 4-(Substituted Amino)-7H-Pyrrolo[2,3-d] Pyrimidines As LRRK2 Inhibitors - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cas 73183-34-3,Bis(pinacolato)diboron | lookchem [lookchem.com]

- 7. 2-CHLORO-6-METHOXYPYRAZINE | 33332-30-8 [chemicalbook.com]

- 8. 2-chloro-6-methoxypyrazine_33332-30-8_Suzhou unite pharmaceutical co.,ltd. [hxchem.net]

- 9. 33332-30-8|2-Chloro-6-methoxypyrazine|BLD Pharm [bldpharm.com]

- 10. 33332-30-8 | 2-Chloro-6-methoxypyrazine - Capot Chemical [capotchem.com]

- 11. 2-Chloro-6-methoxypyrazine - Amerigo Scientific [amerigoscientific.com]

- 12. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-6-methoxypyrazine: A Key Building Block in Modern Chemistry

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-Chloro-6-methoxypyrazine. With a focus on its synthesis, reactivity, and applications, this document provides expert insights into leveraging this versatile heterocyclic compound in complex molecular design and synthesis.

Core Compound Identifiers & Properties

A foundational understanding of a chemical entity begins with its fundamental properties. 2-Chloro-6-methoxypyrazine is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous biologically active molecules.[1]

| Property | Value | Source |

| CAS Number | 33332-30-8 | [2] |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES | COC1=CN=CC(Cl)=N1 | [2] |

| InChI Key | XWSSFRJLOZQOCX-UHFFFAOYSA-N | [2] |

Strategic Importance in Medicinal Chemistry & Drug Discovery

The pyrazine core is a well-established scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of 2-Chloro-6-methoxypyrazine, featuring a halogen atom and a methoxy group, makes it a particularly attractive building block for several reasons:

-

The Chloro Substituent as a Synthetic Handle: The chlorine atom at the 2-position provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, a cornerstone of modern drug discovery. The reactivity of chloroarenes in such couplings has been a subject of extensive research, with significant advancements in catalyst systems enabling their efficient use.[3]

-

The Methoxy Group's Influence: The electron-donating methoxy group at the 6-position modulates the electronic properties of the pyrazine ring. This can influence the reactivity of the chloro substituent and the overall physicochemical properties of the final molecule, such as solubility and metabolic stability. The strategic placement of chloro and methoxy groups is a common tactic in drug design to fine-tune a compound's interaction with its biological target and its pharmacokinetic profile.[4][5]

While direct examples of 2-Chloro-6-methoxypyrazine in late-stage clinical candidates are not prominently featured in the readily available literature, its structural motifs are present in a wide array of bioactive compounds. For instance, substituted pyrazines are key components in molecules targeting kinases, as seen in the development of CSNK2A inhibitors with antiviral activity.[6] The ability to readily diversify the pyrazine core through cross-coupling reactions makes this starting material invaluable for generating libraries of compounds for high-throughput screening.

Synthesis of 2-Chloro-6-methoxypyrazine

The synthesis of 2-Chloro-6-methoxypyrazine can be approached through several routes, often starting from more readily available pyrazine precursors. A common strategy involves the chlorination of a corresponding hydroxypyrazine, followed by methoxylation, or vice versa. While a specific, detailed, peer-reviewed synthesis protocol for 2-Chloro-6-methoxypyrazine was not found in the immediate search, a general and logical synthetic pathway can be inferred from established chemical principles for analogous heterocyclic systems.

A plausible synthetic route could involve the following conceptual steps:

Caption: Conceptual synthesis pathway for 2-Chloro-6-methoxypyrazine.

This generalized pathway highlights the key transformations required. The regioselectivity of the methoxylation step would be a critical parameter to control, potentially influenced by reaction conditions and the electronic nature of the pyrazine ring.

Reactivity and Applications in Cross-Coupling Reactions

The true utility of 2-Chloro-6-methoxypyrazine in synthetic chemistry is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules from simpler building blocks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8] For 2-Chloro-6-methoxypyrazine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

Illustrative Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 2-Chloro-6-methoxypyrazine.

Exemplary Protocol (Hypothetical):

-

Reactants: To a solution of 2-Chloro-6-methoxypyrazine (1.0 mmol) and an appropriate boronic acid (1.2 mmol) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and a base like potassium carbonate (2.0 mmol).

-

Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-substituted-6-methoxypyrazine.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction would enable the introduction of an alkynyl moiety onto the pyrazine ring, a functional group that can be further elaborated or may itself be important for biological activity.

Illustrative Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of 2-Chloro-6-methoxypyrazine.

Exemplary Protocol (Hypothetical):

-

Reactants: A mixture of 2-Chloro-6-methoxypyrazine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and a copper(I) co-catalyst such as copper(I) iodide (0.06 mmol) is dissolved in a suitable solvent, typically an amine base like triethylamine which also acts as the solvent.

-

Conditions: The reaction is stirred, often at room temperature or with gentle heating, under an inert atmosphere until completion.

-

Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the alkynylated pyrazine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13][14][15][16] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are arylamines. Using 2-Chloro-6-methoxypyrazine, this method allows for the direct introduction of primary or secondary amines at the 2-position.

Illustrative Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of 2-Chloro-6-methoxypyrazine.

Exemplary Protocol (Hypothetical):

-

Reactants: A reaction vessel is charged with a palladium pre-catalyst, a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide. A solvent like toluene or dioxane is added, followed by 2-Chloro-6-methoxypyrazine (1.0 mmol) and the desired amine (1.2 mmol).

-

Conditions: The mixture is heated under an inert atmosphere, with the temperature and reaction time being dependent on the specific substrates and catalyst system used.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the 2-amino-6-methoxypyrazine derivative.

Spectroscopic Data

While a dedicated, comprehensive set of spectra for 2-Chloro-6-methoxypyrazine was not found in the performed searches, typical spectroscopic features can be predicted based on its structure and data from analogous compounds like 2-chloro-6-methoxypyridine.[17][18]

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrazine ring. A singlet in the upfield region would correspond to the three protons of the methoxy group.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals: four for the carbon atoms of the pyrazine ring and one for the methoxy carbon. The chemical shifts would be influenced by the electronegativity of the nitrogen atoms, the chlorine, and the oxygen of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-methoxypyrazine. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.[19]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-6-methoxypyrazine stands as a valuable and versatile building block for synthetic and medicinal chemists. Its strategically positioned reactive handle and modulating methoxy group provide a powerful platform for the construction of complex molecular architectures through robust and well-established cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the pursuit of novel therapeutics and other advanced materials.

References

- DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation.

-

Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. [Link]

-

Preparation method of 2- chloro-6-trichloromethyl pyridine. Eureka | Patsnap. [Link]

- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [Link]

-

(PDF) Methoxypyrazines of Grapes and Wines. ResearchGate. [Link]

-

'Green' synthesis of important pharmaceutical building blocks: Enzymatic access to enantiomerically pure α-chloroalcohols. ResearchGate. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

2-Chloro-6-methoxypyridine. PubChem. [Link]

-

2-Chloro-6-methylpyrazine. PubChem - NIH. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles.. ResearchGate. [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

-

Sonogashira cross-coupling reaction. YouTube. [Link]

-

Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]

-

SDS. Advanced Biotech. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-6-methoxypyrazine 33332-30-8 [sigmaaldrich.com]

- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 19. 2-CHLORO-6-METHOXYPYRAZINE - Safety Data Sheet [chemicalbook.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

The Biological Activity of Pyrazine Derivatives: A Technical Whitepaper

Executive Summary

The pyrazine nucleus (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic deficiency and capacity for diverse non-covalent interactions.[1] While historically recognized for flavor chemistry (alkylpyrazines), its pharmacological significance has evolved from the cornerstone anti-tubercular agent Pyrazinamide (PZA) to complex oncology therapeutics like Bortezomib and broad-spectrum antivirals like Favipiravir .

This technical guide dissects the biological utility of pyrazine derivatives, moving beyond surface-level descriptions to explore the mechanistic causality of their activity. We analyze how the pyrazine ring functions not merely as a linker, but as a critical pharmacophore that modulates lipophilicity, hydrogen bonding, and metabolic stability.

Structural Basis & Pharmacophore Analysis

The pyrazine ring consists of a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4.[2][3]

-

Electronic Deficiency: The electronegative nitrogen atoms withdraw electron density from the ring carbons, making the system

-deficient. This renders the ring susceptible to nucleophilic attack but resistant to electrophilic substitution—a critical factor in metabolic stability. -

Hydrogen Bonding: The nitrogen lone pairs act as weak hydrogen bond acceptors (pKa of conjugate acid ~0.6), facilitating interactions with enzyme active site residues (e.g., hinge regions of kinases).

-

Lipophilicity Modulation: Replacing a phenyl ring with a pyrazine often lowers

, improving water solubility and bioavailability without sacrificing aromatic stacking interactions.

Therapeutic Focus: Antimycobacterial Activity (Tuberculosis)

Pyrazinamide (PZA) remains the most clinically significant pyrazine derivative, essential for shortening tuberculosis (TB) therapy from 9 to 6 months. Its activity is unique: it specifically targets non-replicating (persister) bacilli in acidic environments (e.g., macrophage phagolysosomes).

Mechanism of Action: The "Trojan Horse" Paradigm

PZA is a prodrug.[4] Its activity is contingent upon a specific bio-activation pathway that exploits the bacterium's own enzymes.

-

Passive Diffusion: PZA enters Mycobacterium tuberculosis (Mtb) via passive diffusion.[5]

-

Activation (The Gatekeeper): The enzyme Pyrazinamidase (PncA) converts PZA into the active form, Pyrazinoic Acid (POA) .[4][6][7][8]

-

The Acid Trap: POA is actively effluxed. In an acidic extracellular environment (pH 5.5), POA becomes protonated (H-POA).[5] This uncharged form re-enters the bacillus.

-

Intracellular Accumulation: Inside the neutral cytoplasm (pH 7.2), H-POA dissociates back to POA- and H+. The efflux pump is inefficient, leading to intracellular accumulation of POA.[4]

-

Dual Targeting:

-

Membrane Collapse: Accumulation of H+ acidifies the cytoplasm, collapsing the proton motive force (PMF).

-

Ribosomal Inhibition: Recent evidence suggests POA inhibits RpsA (Ribosomal Protein S1), blocking trans-translation, a process vital for rescuing stalled ribosomes in stressed bacteria.

-

Visualization: PZA Activation & Resistance Pathways

The following diagram illustrates the PZA activation cycle and the critical nodes where resistance (e.g., pncA mutations) occurs.

Caption: The PZA bio-activation cycle. PncA converts PZA to POA.[5][7] Accumulation of POA disrupts membrane energetics and inhibits RpsA. Resistance primarily arises from mutations in PncA.[4][5]

Therapeutic Focus: Oncology & Antiviral Applications

Oncology: Proteasome & Kinase Inhibition

In oncology, the pyrazine ring often serves as a stable bioisostere for phenyl or pyridine rings, optimizing binding kinetics.

-

Proteasome Inhibition (Bortezomib): Bortezomib (Velcade) is a dipeptide boronic acid used in multiple myeloma.[9] The pyrazine ring (pyrazine-2-carbonyl) is crucial for the molecule's stability and fits into the S3 pocket of the 20S proteasome, positioning the boronic acid to form a reversible covalent bond with the catalytic threonine residue.

-

Kinase Inhibition: Pyrazine derivatives frequently act as ATP-competitive inhibitors. The nitrogen atoms in the ring can form hydrogen bonds with the "hinge region" of kinases (e.g., Aurora kinases, EGFR).

Antiviral: Favipiravir (T-705)

Favipiravir is a pyrazinecarboxamide derivative.[10][11][12][13][14] Like PZA, it is a prodrug.[10]

-

Mechanism: It is phosphoribosylated intracellularly to form Favipiravir-RTP (ribofuranosyl-5'-triphosphate).[10][14]

-

Target: This metabolite acts as a pseudo-purine nucleotide, selectively inhibiting the viral RNA-dependent RNA polymerase (RdRp) . It induces lethal mutagenesis or chain termination in RNA viruses (Influenza, Ebola, SARS-CoV-2).

Comparative Activity Data

| Compound | Primary Indication | Molecular Target | Key Mechanism |

| Pyrazinamide | Tuberculosis | PncA (Activation) / RpsA | Membrane acidification; Trans-translation inhibition |

| Bortezomib | Multiple Myeloma | 20S Proteasome | Reversible covalent binding to Threonine residue |

| Favipiravir | Viral Infection (Flu) | Viral RdRp | Lethal mutagenesis (Purine analogue) |

| Glipizide | Type 2 Diabetes | K+ ATP Channels | Sulfonylurea receptor binding (Pyrazine ring aids PK) |

Experimental Protocols

A. Synthesis: Condensation of 1,2-Diamines with 1,2-Dicarbonyls

This is the most robust, self-validating method for generating the pyrazine core. It relies on the thermodynamic stability of the aromatic product.

Reaction: Ethylenediamine + Benzil

Protocol:

-

Reagents: Dissolve Benzil (10 mmol, 2.10 g) in Methanol (30 mL).

-

Addition: Add Ethylenediamine (11 mmol, 0.74 mL) dropwise to the stirring solution.

-

Catalysis (Optional but recommended): Add a catalytic amount of KOH (10%) or Acetic Acid to accelerate dehydration.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Disappearance of the yellow benzil spot indicates completion.

-

Workup: Cool to room temperature. The product, 2,3-diphenylpyrazine , often precipitates as white/off-white crystals.

-

Purification: Filter the solid. Recrystallize from Ethanol.

-

Characterization: 1H NMR (CDCl3) should show a singlet around

8.5-8.6 ppm (pyrazine ring protons) and multiplet aromatic protons.

B. Bioassay: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

This assay uses resazurin (blue, non-fluorescent) which is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. It provides a visual and quantitative MIC (Minimum Inhibitory Concentration).

Protocol:

-

Preparation: Prepare a stock solution of the pyrazine derivative in DMSO (e.g., 10 mg/mL).

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in 7H9 broth (supplemented with OADC).

-

Inoculation: Add M. tuberculosis (H37Rv strain) suspension (adjusted to OD600 ~0.001) to each well.

-

Critical Control: Include a "PZA Control" well (acidified media pH 5.5–6.0 is often required for PZA activity in vitro, though standard REMA is pH 6.6-6.8. For general derivatives, standard pH is acceptable).

-

-

Incubation: Seal and incubate at 37°C for 5–7 days.

-

Development: Add 30 µL of Resazurin solution (0.02%) to each well. Incubate for 24 hours.

-

Readout:

-

Blue: No growth (Inhibition).

-

Pink: Growth (Active metabolism).

-

Validation: The MIC is the lowest concentration that prevents the color change from blue to pink.[2]

-

Synthesis & Development Workflow

The following workflow outlines the logical progression from raw materials to biological validation for pyrazine derivatives.

Caption: General workflow for the synthesis and validation of biologically active pyrazine derivatives.

References

-

Zhang, Y., et al. (2013). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis."[5] Science, 333(6049), 1630-1632.

-

Scorpio, A., & Zhang, Y. (1996). "Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli."[5][6] Nature Medicine, 2(6), 662-667.

-

Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[14] Proceedings of the Japan Academy, Series B, 93(7), 449-463.

-

Field-Smith, A., et al. (2006). "Bortezomib (Velcade™) in the treatment of multiple myeloma." Therapeutics and Clinical Risk Management, 2(3), 271-279.

-

Doležal, M., et al. (2009). "Pyrazine derivatives: A patent review (2006–2008)." Expert Opinion on Therapeutic Patents, 19(4), 499-524.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]

- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazinamide resistance of novel mutations in pncA and their dynamic behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugapprovalsint.com [drugapprovalsint.com]

- 11. Favipiravir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. ijbpas.com [ijbpas.com]

- 14. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazine Chemistry and Applications

Introduction: The Versatile Pyrazine Core

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern chemistry.[1][2] Its unique electronic structure, characterized by an electron-deficient aromatic ring, imparts a distinct reactivity profile that has been artfully exploited by chemists across various disciplines.[3][4] This guide provides a comprehensive exploration of pyrazine chemistry, from its fundamental synthesis and reactivity to its multifaceted applications in drug discovery, food science, and materials engineering. For researchers, scientists, and drug development professionals, a deep understanding of the pyrazine scaffold is not merely academic; it is a gateway to innovation and the development of novel molecules with profound impact.

The pyrazine moiety is not just a synthetic curiosity; it is a recurring motif in nature, found in a range of natural products, including alkaloids isolated from marine microorganisms.[5] This natural prevalence hints at the evolutionary significance and inherent bioactivity of this heterocyclic system. In the realm of synthetic chemistry, pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs.[4][6][7] The applications of pyrazines extend beyond medicine, as they are crucial components of flavor and aroma profiles in food and beverages and are increasingly being utilized in the development of advanced functional materials.[5][8][9]

This guide will delve into the core principles of pyrazine chemistry, offering not just a recitation of facts, but a causal understanding of why certain synthetic strategies are employed and how the structure of a pyrazine derivative dictates its function. We will explore key synthetic methodologies, dissect the reactivity of the pyrazine ring, and showcase the power of this versatile scaffold through compelling case studies in various fields of application.

I. Synthesis of the Pyrazine Ring: Building the Core Scaffold

The construction of the pyrazine ring is a foundational aspect of its chemistry, with a rich history of synthetic methods that continue to be refined and expanded upon. The choice of synthetic route is often dictated by the desired substitution pattern on the final pyrazine product.

Classical Condensation Strategies

Among the oldest and still relevant methods for pyrazine synthesis are those based on the condensation of α-dicarbonyl compounds with 1,2-diamines.[2][10] These methods are valued for their simplicity and the ready availability of starting materials.

The Staedel–Rugheimer and Gutknecht Syntheses

The Staedel–Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of a 2-haloacetophenone with ammonia to form an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[1] A closely related method is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-ketoamine, but differs in the specific method used to generate this key intermediate.[1]

The causality behind these reactions lies in the nucleophilic character of the amine and the electrophilic nature of the carbonyl and α-carbon of the halo-ketone. The initial nucleophilic substitution of the halide by ammonia generates the α-amino ketone. This intermediate then undergoes a self-condensation, where the amine of one molecule attacks the carbonyl of another, leading to a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine. The choice of oxidizing agent is crucial for the final aromatization step, with reagents like copper(II) oxide or manganese dioxide being commonly employed.[2]

Modern Synthetic Approaches

While classical methods remain useful, modern organic synthesis has introduced more versatile and efficient routes to substituted pyrazines.

Dehydrogenative Coupling Reactions

A significant advancement in pyrazine synthesis is the use of acceptorless dehydrogenative coupling reactions. These methods, often catalyzed by transition metals like manganese or ruthenium, allow for the synthesis of pyrazines from readily available starting materials such as α-amino carbonyls or vicinal diamines.[10] This approach is highly atom-economical and avoids the use of harsh oxidizing agents. The catalytic cycle typically involves the oxidation of the starting materials to form reactive intermediates that then condense and aromatize, with the liberation of hydrogen gas as the only byproduct.

Cyclization of N-Allyl Malonamides

A novel and versatile route to highly functionalized pyrazines involves a sequence starting with the diazidation of N-allyl malonamides, followed by a thermal or copper-mediated cyclization.[11][12] This method allows for the introduction of ester and hydroxyl groups at the 2- and 3-positions of the pyrazine core, with the flexibility to introduce various alkyl and aryl groups at other positions.[11][12] The power of this methodology lies in its ability to generate complex pyrazine structures from simple starting materials, with subsequent modifications such as alkylations, brominations, and cross-coupling reactions further expanding the accessible chemical space.[11][12]

Experimental Protocol: A Representative Pyrazine Synthesis

Below is a generalized, step-by-step protocol for the synthesis of a 2,5-disubstituted pyrazine via the homodimerization of an α-amino aldehyde, a biomimetic approach that highlights the elegance and efficiency of modern synthetic methods.[7]

Synthesis of a 2,5-Disubstituted Pyrazine from an α-Amino Aldehyde

-

Starting Material Preparation: The requisite Cbz-protected α-amino aldehyde is synthesized from the corresponding common amino acid.[7]

-

Deprotection: The Cbz-protecting group is removed via hydrogenolysis. A solution of the Cbz-protected α-amino aldehyde in a suitable solvent (e.g., methanol) is treated with a catalytic amount of palladium(II) hydroxide on carbon (5 mol%).[7] The reaction mixture is then placed under a hydrogen atmosphere and stirred until the deprotection is complete (monitored by TLC).

-

Condensation and Oxidation: Upon completion of the deprotection, the reaction mixture is filtered to remove the catalyst. The resulting solution containing the free α-amino aldehyde is then exposed to air, which serves as the oxidant for the subsequent aromatization step.[7] The solution is typically stirred at room temperature for a specified period, allowing for the tandem condensation of two molecules of the α-amino aldehyde to form a dihydropyrazine intermediate, followed by air oxidation to the final 2,5-disubstituted pyrazine.[7]

-

Purification: The crude pyrazine product is then purified by standard techniques, such as column chromatography on silica gel, to yield the pure 2,5-disubstituted pyrazine.

This self-validating protocol relies on the inherent reactivity of the α-amino aldehyde to undergo dimerization and the use of air as a mild and readily available oxidant, making it an environmentally friendly and efficient synthetic strategy.

II. Reactivity of the Pyrazine Ring: A Tale of Electrophiles and Nucleophiles

The chemical reactivity of the pyrazine ring is a direct consequence of the two electronegative nitrogen atoms, which significantly influence the electron density of the aromatic system.[3] This electron-deficient nature makes the pyrazine ring generally resistant to electrophilic aromatic substitution while rendering it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present.[13]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrazine functionalization. The presence of the nitrogen atoms activates the ring towards attack by nucleophiles. The regioselectivity of these reactions is highly dependent on the position and electronic nature of the substituents already present on the ring. For instance, in 2-substituted 3,5-dichloropyrazines, the position of nucleophilic attack is almost exclusively dictated by the electronic properties of the substituent at the C2-position.[13] This predictable reactivity allows for the selective functionalization of the pyrazine core, a crucial aspect in the synthesis of complex molecules for drug discovery.

Electrophilic Aromatic Substitution

While less common, electrophilic aromatic substitution on the pyrazine ring can be achieved under specific conditions and with activating substituents. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic attack. However, the introduction of electron-donating groups can mitigate this effect and allow for reactions such as nitration or halogenation to occur.

Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocyclic compounds, and pyrazines are no exception. Reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are routinely employed to form carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.[14] These reactions typically utilize a halopyrazine as the electrophilic partner and a wide range of organometallic or amine nucleophiles. The ability to precisely introduce diverse functional groups via these methods is invaluable for creating libraries of pyrazine derivatives for biological screening and materials science applications.

Caption: A typical workflow for the development of pyrazine-based drugs.

Food and Flavor Chemistry: The Scent of Pyrazines

Pyrazines are key contributors to the aroma and flavor of many cooked and roasted foods. [1]They are formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. [15]Different alkyl- and methoxypyrazines are responsible for the characteristic nutty, roasted, and earthy notes in foods like coffee, cocoa, bread, and roasted meats. [8][16]For example, 2,3,5-trimethylpyrazine is a significant flavor component in many roasted products. [17]The flavor industry utilizes synthetic pyrazines to enhance the sensory properties of a wide range of food products. [8][17]

Agriculture: Protecting Crops with Pyrazines

In the realm of agriculture, pyrazines have emerged as valuable tools for crop protection. [18]Their strong scent can act as a repellent for pests. [18]Furthermore, some insects utilize pyrazines as alarm pheromones, and the application of these pheromones to crops can deter agricultural pests. [18]Pyrazine-based compounds are also being developed as fungicides and herbicides, offering a more targeted and potentially more environmentally friendly alternative to traditional broad-spectrum pesticides. [18]

Materials Science: The Future is Bright for Pyrazines

The unique electronic properties of the pyrazine ring make it an attractive building block for advanced functional materials. Pyrazine-based polymers and other light-responsive materials are of great interest for technological applications. [5]Low-bandgap π-conjugated polymers containing pyrazine units have been synthesized for use in organic photovoltaic devices. [5]The electron-withdrawing nature of the pyrazine ring facilitates intramolecular charge transfer, a key process in many optoelectronic applications. [19][20] Recent research has also explored the use of pyrazine-based metal-organic frameworks (MOFs) for applications such as luminescent sensing and energy storage. [21][22]For instance, a two-dimensional conjugated MOF incorporating tetraphenylpyrazine has been developed as a cathode material for air self-charging aqueous zinc-ion batteries. [21]The porous structure and abundant pyrazine sites of this material enable efficient oxygen reduction and energy storage. [21]

Conclusion

The chemistry of pyrazines is a vibrant and continually evolving field. From its foundational synthetic methods to its cutting-edge applications, the pyrazine scaffold has proven to be an exceptionally versatile and valuable tool for scientists and researchers. Its impact is felt across a multitude of disciplines, from the life-saving drugs in our pharmacies to the appealing aromas of our food and the advanced materials that will shape our future. A thorough understanding of the principles of pyrazine chemistry, as outlined in this guide, is essential for anyone seeking to harness the power of this remarkable heterocyclic system for the advancement of science and technology.

References

- Pyrazine and its derivatives- synthesis and activity-a review. (2021). ISSN: 2277–4998.

- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). NIH.

- Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing.

- Synthesis of substituted pyrazines from N -allyl malonamides. (n.d.).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Pyrazines as Crop Protection in Sustainable Agriculture. (2024). Advanced Biotech.

- Pyrazine Definition. (n.d.). Fiveable.

- Natural Pyrazines. (n.d.). Advanced Biotech.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Taylor & Francis.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).

- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.

- Pyrazine. (n.d.). Wikipedia.

- Review on the Synthesis of Pyrazine and Its Derivatives. (2026).

- PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). Inchem.org.

- Synthesis and Reactions of Some Pyrazine Deriv

- Chemistry of Pyrazine and Its Derivatives. III. The Synthesis of Carbinols by the Participation of Methylpyrazine in Aldol-type Condensations1. (n.d.). Journal of the American Chemical Society.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Synthesis and reactions of Pyrazine. (2020). YouTube.

- Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. (2023). The Journal of Physical Chemistry A.

- Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applic

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). PMC.

- Luminescent materials incorporating pyrazine or quinoxaline moieties. (2013). CORE.

- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem.

- A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion B

- Luminescent materials incorporating pyrazine or quinoxaline moieties. (2025). Request PDF.

- Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. (n.d.). Journal of the American Chemical Society.

- Flavor Bites: 2-Methyl pyrazine. (2021). Perfumer & Flavorist.

- Pyrazine. (n.d.). PubChem.

- Pyrazine Functionalization in Eu-MOF for Exclusive Ratiometric Luminescence Sensing of PO43–. (2023). Inorganic Chemistry.

- Synthesis and reactions of Pyrazine. (2020). YouTube.

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. adv-bio.com [adv-bio.com]

- 9. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. perfumerflavorist.com [perfumerflavorist.com]

- 17. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 18. adv-bio.com [adv-bio.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. chinesechemsoc.org [chinesechemsoc.org]

- 22. pubs.acs.org [pubs.acs.org]

Mechanistic & Synthetic Guide: Reactivity and Stability of Chloromethoxypyrazines

Executive Summary

Chloromethoxypyrazines represent a high-value scaffold in medicinal chemistry and agrochemical synthesis. Their unique electronic architecture—characterized by a

Electronic Structure & Reactivity Profile

The reactivity of chloromethoxypyrazines (e.g., 2-chloro-3-methoxypyrazine) is governed by the interplay between the inductive withdrawal of the ring nitrogens and the mesomeric effects of the substituents.[1]

-

The Pyrazine Core: The 1,4-diazine system is highly electron-deficient, lowering the LUMO energy and making the ring susceptible to nucleophilic attack.

-

The Chloride (C-2): Acts as an excellent leaving group. The adjacent ring nitrogen (N-1) activates this position via inductive electron withdrawal (

effect), facilitating -

The Methoxy Group (C-3): Provides mesomeric electron donation (

), which slightly deactivates the ring toward nucleophiles compared to a pure chloropyrazine but is crucial for directing lithiation. Crucially, it prevents attack at C-3, forcing nucleophiles to C-2.

Reactivity Map

The following diagram outlines the primary reactive vectors for the 2-chloro-3-methoxypyrazine scaffold.

Figure 1: Primary reactivity vectors. Note that C-2 is the electrophilic hotspot, while C-5/C-6 are nucleophilic hotspots post-lithiation.

Nucleophilic Aromatic Substitution ( )

The most industrial-relevant reaction for chloromethoxypyrazines is the displacement of the chlorine atom by amines or sulfonamides. This is the core chemistry behind the synthesis of Sulfalene (Sulfametopyrazine).

Mechanism

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate.[2] The transition state is stabilized by the ring nitrogens, which act as electron sinks.

Protocol: Amination of 2-Chloro-3-methoxypyrazine

Objective: Synthesis of a 2-amino-3-methoxypyrazine derivative (General Protocol).

Reagents:

-

Substrate: 2-chloro-3-methoxypyrazine (1.0 eq)

-

Nucleophile: Primary Amine or Sulfonamide salt (1.1–1.5 eq)

-

Base:

or -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

).

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-3-methoxypyrazine in dry DMF (0.5 M concentration) under

atmosphere. -

Addition: Add the base followed by the amine nucleophile.

-

Thermal Activation: Heat the reaction mixture to 80–100°C. Note: Chloromethoxypyrazines are less reactive than chloropyridazines; thermal energy is required to overcome the activation barrier established by the electron-donating methoxy group.

-

Monitoring (Self-Validation): Monitor by HPLC. The disappearance of the starting material peak (approx. 220-250 nm UV absorption) and the emergence of the more polar product peak confirms progress.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Critical Insight: If using a sulfonamide (as in Sulfalene synthesis), the nucleophile is poor. You must use the sodium salt of the sulfonamide or pre-deprotonate with NaH to generate the highly nucleophilic amide anion.

Regioselective Metalation (Lithiation)[3][4]

While

The Reagent Choice: LiTMP vs. n-BuLi

Using n-Butyllithium (n-BuLi) directly is risky. The pyrazine ring is susceptible to nucleophilic attack by the butyl anion (Chichibabin-type addition), leading to alkylated byproducts.

-

Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is a strong, non-nucleophilic base that acts strictly as a proton scavenger.

Regioselectivity

In 2-chloro-3-methoxypyrazine:

-

C-2: Blocked (Cl).[3]

-

C-3: Blocked (OMe).

-

C-5 vs C-6: Lithiation typically occurs at C-5 (adjacent to N-4). While C-6 is inductively activated by Cl, the coordination of Lithium to the ring nitrogen (N-4), enhanced by the electron density from the para-methoxy group (or through-space interaction), often directs metalation to C-5.

Protocol: C-5 Lithiation and Trapping

Objective: Introduction of an electrophile (e.g., aldehyde, iodine) at C-5.

Figure 2: Cryogenic lithiation workflow. Strict temperature control is vital to prevent "Scrambling" (migration of the halogen).

Methodology:

-

LiTMP Formation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq). Stir for 15 min.

-

Metalation: Dropwise add a solution of 2-chloro-3-methoxypyrazine (1.0 eq) in THF. The solution often turns deep red/brown. Stir for 30–45 mins at -78°C.

-

Validation (Critical): Before adding expensive electrophiles, remove a 0.1 mL aliquot and quench with

. Analyze by NMR. >90% deuterium incorporation at C-5 confirms the lithiated species is formed and stable. -

Quench: Add the electrophile (e.g., Benzaldehyde) dissolved in THF.

-

Workup: Warm to room temperature and quench with saturated

.

Stability Profile & Degradation Pathways[6]

Understanding the stability of chloromethoxypyrazines is essential for storage and formulation.

Hydrolytic Stability[7][8][9]

-

Acidic Conditions: The methoxy group is an acetimidate-like ether. Under strong acidic conditions (e.g., 6M HCl, reflux), the methoxy group cleaves to form the pyrazinone (2-chloro-3-hydroxypyrazine tautomer).

-

Basic Conditions: The chloro group is liable to hydrolysis by hydroxide (

).[2] Prolonged exposure to aqueous NaOH, especially with heat, will displace Cl to form 2-hydroxy-3-methoxypyrazine.

Photostability

Pyrazines are notoriously photosensitive. The

-

Recommendation: Store all chloromethoxypyrazine intermediates in amber glass or foil-wrapped containers.

Data Summary: Stability Matrix

| Condition | Stressor | Result | Stability Rating |

| Neutral | Water, RT, 24h | No Change | High |

| Acidic | 1M HCl, RT | Stable | Moderate |

| Acidic | 6M HCl, 80°C | Demethylation (Pyrazinone) | Low |

| Basic | 1M NaOH, RT | Slow Hydrolysis of Cl | Moderate |

| Basic | 1M NaOH, 80°C | Rapid Hydrolysis of Cl | Low |

| Oxidative | N-Oxide formation | Low |

References

-

Nucleophilic Aromatic Substitution of Chloroazines

-

Sulfalene (Sulfametopyrazine)

- Title: Sulfalene - DrugBank / Wikipedia D

- Source: Wikipedia / DrugBank.

-

Link:[Link]

-

Regioselective Lithiation (General Pyridine/Pyrazine Context)

-

Palladium Catalyzed Cross-Coupling

-

Hydrolytic Stability of Nitrogen Heterocycles

- Title: Hydrolytic Stability of Hydrazones and Oximes (Mechanistic parallels for C=N bond hydrolysis).

- Source: NIH / PMC.

-

Link:[Link]

Sources

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

Potential research applications of 2-Chloro-6-methoxypyrazine

Technical Whitepaper: Research Applications of 2-Chloro-6-methoxypyrazine

Executive Summary

2-Chloro-6-methoxypyrazine (CAS 33332-30-8) represents a "privileged scaffold" in modern heterocyclic chemistry. Unlike its more common 2,3-disubstituted isomers (e.g., the precursors to Sulfalene or "bell pepper" pyrazines), the 2,6-substitution pattern offers a unique electronic and steric vector for drug discovery and high-energy material synthesis.

This guide delineates the utility of 2-Chloro-6-methoxypyrazine as a divergent building block. Its value lies in the orthogonal reactivity of its substituents: the chlorine atom serves as a highly activated handle for cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

Chemical Profile & Reactivity

The pyrazine ring is electron-deficient, rendering it susceptible to nucleophilic attack. In 2-Chloro-6-methoxypyrazine, the chlorine at position 2 is activated by the para-nitrogen (N4) and the ortho-nitrogen (N1). The methoxy group at position 6 donates electron density via resonance but withdraws via induction; critically, it does not deactivate the ring enough to prevent substitution at the C2 position.

| Property | Specification |

| CAS Number | 33332-30-8 |

| Formula | C5H5ClN2O |

| Molecular Weight | 144.56 g/mol |

| Physical State | Low-melting solid (mp ~26-30°C) or oil; volatile. |

| Storage | Inert atmosphere, 2-8°C (Sublimes easily). |

| Key Reactivity |

Application I: Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Oncology Researchers

The 2,6-disubstituted pyrazine core is a bioisostere for the pyridine and pyrimidine scaffolds found in numerous FDA-approved kinase inhibitors. The C2-chlorine allows for the introduction of aryl "warheads" or hinge-binding motifs.

Case Study: CSNK2A and HEC1-NEK2 Inhibition

Research has identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 Alpha (CSNK2A) and the HEC1-NEK2 interaction (essential for mitotic progression in cancer cells).

-

Mechanism: The pyrazine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.

-

Synthetic Strategy:

-

Suzuki Coupling (C2): Introduction of the aryl group (e.g., 4-carboxyphenyl or indazole).

-

Modification (C6): The methoxy group can be retained for metabolic stability or displaced/demethylated to tune solubility.

-

Experimental Protocol: Suzuki-Miyaura Coupling

Standardized procedure for arylation at C2.

-

Reagents: 2-Chloro-6-methoxypyrazine (1.0 equiv), Arylboronic acid (1.2 equiv),

(5 mol%), XPhos (10 mol%), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine reagents in a sealed tube.

-

Heat to 90°C for 4–12 hours.

-

Monitor: TLC (Hexane/EtOAc). The product is typically less polar than the boronic acid but more polar than the starting chloride.

-

-

Purification: Silica gel chromatography.

Application II: Energetic Materials (LLM-105 Precursor)

Target Audience: Defense & Materials Scientists

A niche but critical application of 2-Chloro-6-methoxypyrazine is its role as an intermediate in the synthesis of LLM-105 (2,6-Diamino-3,5-dinitropyrazine-1-oxide) , an insensitive high-explosive.

-

Pathway:

-

Methoxylation: 2,6-Dichloropyrazine

2-Chloro-6-methoxypyrazine. -

Amination: Conversion to 2,6-diamino precursors.

-

Nitration/Oxidation: Introduction of nitro groups and N-oxide to increase density and detonation velocity.

-

-

Why use the Methoxy intermediate? Direct nitration of chloropyrazines is difficult. The methoxy group activates the ring for subsequent electrophilic nitration or facilitates the introduction of amino groups via

followed by energetic functionalization.

Application III: Divergent Synthesis Visualization

The following diagram illustrates the "Hub-and-Spoke" utility of the scaffold.

Figure 1: Divergent synthetic pathways originating from the 2-Chloro-6-methoxypyrazine core.

Experimental Protocol: Nucleophilic Aromatic Substitution ( )

For the synthesis of amino-pyrazine libraries.

Rationale: The electron-withdrawing nature of the pyrazine ring activates the C2-Cl bond. The reaction is generally favored by polar aprotic solvents which solvate the cation, leaving the nucleophile (amine) "naked" and more reactive.

Protocol:

-

Setup: Charge a microwave vial or pressure tube with 2-Chloro-6-methoxypyrazine (1.0 equiv).

-

Nucleophile: Add Primary or Secondary Amine (1.2–1.5 equiv).

-

Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv) to scavenge HCl.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

-

Conditions: Heat at 120°C for 2–6 hours. (Microwave irradiation: 140°C for 30 mins is often superior).

-

Workup: Dilute with water (precipitates product if solid) or extract with EtOAc. Wash organic layer with LiCl solution to remove NMP.

References

-

Identification of CSNK2A Inhibitors

- Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.

- Source: N

-

URL:[Link]

-

Energetic Materials (LLM-105)

- Title: Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105).

- Source: OSTI.

-

URL:[Link]

-

Suzuki Coupling of Chloropyrazines

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.

- Source: Chemical Science (RSC).

-

URL:[Link]

-

General Pyrazine Medicinal Chemistry

Sources

Mechanism of Action of Pyrazine-Containing Compounds

Executive Summary: The Pyrazine Privilege[1]

In medicinal chemistry, the pyrazine ring (1,4-diazine) is not merely a structural linker; it is a "privileged scaffold" that offers unique electronic and physicochemical properties. Unlike its isomer pyrimidine (1,3-diazine), pyrazine possesses a para-nitrogen arrangement that creates a symmetric, electron-deficient core with low basicity (

This guide deconstructs the mechanism of action (MoA) of pyrazine-based therapeutics, focusing on two distinct paradigms:

-

Bioactivation-Dependent Toxicity: Exemplified by the antitubercular drug Pyrazinamide (PZA) , where the pyrazine core is a prodrug carrier.

-

Nucleobase Mimicry & Lethal Mutagenesis: Exemplified by the antiviral Favipiravir (T-705) , where the functionalized pyrazine mimics purines to corrupt viral replication.

The Antitubercular Paradigm: Pyrazinamide (PZA)[2][3][4]

Pyrazinamide is unique among antibiotics.[1][2] It is a sterilizing agent active against non-replicating Mycobacterium tuberculosis (Mtb) persisters located in acidic environments (e.g., phagolysosomes), yet it shows poor activity against actively growing bacilli at neutral pH.

Mechanism of Bioactivation and Accumulation

PZA is a prodrug.[3][4] Its efficacy relies on a "trap-and-accumulate" mechanism driven by the host's acidic environment and bacterial enzymology.

-

Passive Diffusion: PZA enters the bacillus via passive diffusion.[1][5]

-

Enzymatic Conversion: The bacterial enzyme Pyrazinamidase (PncA) hydrolyzes PZA into Pyrazinoic Acid (POA) .[1][6]

-

The Acid Trap:

-

At neutral intracellular pH, POA exists as the anion (

), which is impermeable to the membrane. -

Mtb possesses an inefficient efflux system for POA.[1]

-

If the extracellular environment is acidic (pH < 6.0), any effluxed

becomes protonated to -

This cycle leads to a massive intracellular accumulation of

, acidifying the cytoplasm and collapsing the transmembrane proton motive force (PMF).

-

Downstream Molecular Targets

Beyond non-specific acidification, POA targets specific cellular machinery:

-

RpsA Inhibition: POA binds to Ribosomal Protein S1 (RpsA), inhibiting trans-translation. This prevents the rescue of stalled ribosomes, a critical survival mechanism for non-replicating bacteria.

-

PanD Inhibition: POA inhibits Aspartate Decarboxylase (PanD), blocking the synthesis of Coenzyme A (CoA), essential for energy metabolism.

Pathway Visualization (DOT)

Caption: The "Acid Trap" mechanism of Pyrazinamide. PncA converts PZA to POA, which accumulates due to ion trapping, inhibiting RpsA/PanD and collapsing membrane potential.[1]

The Antiviral Paradigm: Favipiravir[9][10][11]

Favipiravir (T-705) utilizes a fluoro-hydroxypyrazine scaffold. Unlike PZA, which relies on acid trapping, Favipiravir functions as a nucleobase analog. The pyrazine ring, capable of rotation around the carboxamide group, mimics both guanine and adenine, leading to ambiguous base-pairing.

Mechanism of Action: Lethal Mutagenesis[10]

-

Phosphoribosylation: Intracellular host enzymes (HGPRT) convert Favipiravir to its ribofuranosyl-5'-triphosphate form (T-705-RTP).

-

RdRp Interaction: T-705-RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide substrate.

-

Ambiguous Pairing: During viral RNA synthesis, the pyrazine ring can base-pair with Cytosine (mimicking Guanine) or Uracil (mimicking Adenine).

-

Catastrophe: This high-frequency misincorporation induces "lethal mutagenesis," pushing the viral genome beyond its error threshold, rendering progeny non-infectious. At high concentrations, it also acts as a chain terminator.

Pathway Visualization (DOT)

Caption: Favipiravir activation and mechanism. The pyrazine core allows ambiguous base-pairing, forcing the virus into error catastrophe (lethal mutagenesis).

Experimental Protocols for Validation

To ensure scientific integrity, mechanistic claims must be validated using self-verifying protocols.

Protocol A: pH-Dependent MIC Determination for PZA

Objective: Validate the acid-dependent activity of PZA against M. tuberculosis. Standard susceptibility testing often fails due to pH sensitivity. This protocol uses the radiometric or fluorometric broth method (e.g., MGIT or BACTEC 7H12) modified for pH.

| Parameter | Specification | Causality / Rationale |

| Basal Medium | Middlebrook 7H9 or 7H12 Broth | Supports mycobacterial growth; low protein binding. |

| pH Adjustment | Set A: pH 6.0 (Acidic)Set B: pH 6.8 (Neutral) | Critical Control: PZA is active at pH 5.5–6.0 (mimicking phagosome) but inactive at pH 6.8 (standard culture). If MIC is identical in both, the mechanism is not PncA-driven. |

| Buffer | Phosphate-Citrate Buffer | Maintains stable pH over 14 days of incubation; prevents pH drift which causes false resistance. |

| Inoculum | High inoculum risks inoculum effect; log phase ensures metabolic activity for PncA expression. | |

| Readout | Growth Units (GU) or Fluorescence | PZA is bacteriostatic/slowly bactericidal. Optical density (OD) is often too insensitive for slow growers. |

Step-by-Step Workflow:

-

Preparation: Adjust broth aliquots to pH 6.0 and pH 6.8 using sterilized phosphate-citrate buffer.

-

Drug Dilution: Prepare serial dilutions of PZA (range 12.5 µg/mL to 800 µg/mL).

-

Inoculation: Inoculate Mtb strain H37Rv (pan-susceptible control) and clinical isolates.

-

Incubation: Incubate at 37°C.

-

Validation:

-

Valid Test: Control strain MIC at pH 6.0 should be

µg/mL. MIC at pH 6.8 should be -

Resistant Result: Growth at pH 6.0 in presence of 100 µg/mL PZA.

-

Protocol B: Enzymatic RpsA Binding Assay (Surface Plasmon Resonance)

Objective: Confirm physical interaction between the active metabolite (POA) and the target (RpsA).

-

Immobilization: Immobilize purified recombinant Mtb RpsA protein onto a CM5 sensor chip via amine coupling.

-

Analyte Preparation: Prepare POA (active) and PZA (inactive control) in running buffer.

-

Injection: Inject analytes at varying concentrations (e.g., 10–500 µM).

-

Reference Subtraction: Subtract signal from a blank flow cell to remove bulk refractive index changes.

-

Outcome: POA should show dose-dependent resonance units (RU) increase (binding), while PZA should show negligible binding.

Summary of Pyrazine-Based Therapeutic Classes

| Drug Class | Representative Compound | Primary Target | Mechanism Basis | Key Pyrazine Role |

| Antitubercular | Pyrazinamide | RpsA / PanD / Membrane | Bioactivation + Acid Trapping | Prodrug carrier; Acidic metabolite generator. |

| Antiviral | Favipiravir | Viral RdRp | Lethal Mutagenesis | Nucleobase mimicry (Purine analog).[7][8][9] |

| Oncology | Bortezomib* | 26S Proteasome | Proteasome Inhibition | Boronic acid dipeptide with a pyrazine-amide tail that aids in H-bonding and stability. |

| Kinase Inhibitor | Crizotinib precursors | ALK / ROS1 | ATP Competition | Adenine isostere (hinge binder). |

*Note: While Bortezomib is a boronic acid, the pyrazine moiety is critical for its pharmacokinetics and binding affinity.

References

-

Zhang, Y., et al. (2013).[3] "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis."[2] Science. Link

-

Scorpio, A., & Zhang, Y. (1996).[3] "Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli."[1][2][3] Nature Medicine. Link

-

Furuta, Y., et al. (2013). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. Link

-

Baranowitz, S., et al. (2021). "Mechanism of Action of Favipiravir against SARS-CoV-2: Mutagenesis or Chain Termination?" Journal of Virology. Link

-

World Health Organization (WHO). (2018).[10][3] "Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis." Link

-

Doležal, M., et al. (2009). "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives." Molecules. Link

Sources

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis | bioRxiv [biorxiv.org]

- 6. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 7. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of pyrazine synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazines for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern chemistry. Its journey from an obscure 19th-century chemical curiosity to a privileged structure in pharmaceuticals, agrochemicals, and materials science is a testament to over 150 years of synthetic innovation. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazine synthesis. We will delve into the foundational named reactions, such as the Staedel-Rugheimer and Gutknecht syntheses, explaining the mechanistic rationale behind these classical methods. Furthermore, we will trace the evolution of these techniques into the sophisticated catalytic and biocatalytic strategies employed today. By contextualizing these synthetic advancements within their applications, particularly in drug development, this guide serves as a critical resource for researchers seeking to understand, utilize, and innovate upon the rich chemistry of the pyrazine core.

The Emergence of a Privileged Heterocycle: Early Discoveries